Ethyl 3H-pyrrolizine-2-carboxylate

Antifungal drug discovery Pyrrolizine derivatization Synthetic building block validation

Ethyl 3H-pyrrolizine-2-carboxylate (CAS 61338-77-0) is a bicyclic heterocyclic building block belonging to the 3H-pyrrolizine family, characterized by a fused pyrrole-pyrrolidine core bearing an ethyl ester at the 2-position. With a molecular formula of C₁₀H₁₁NO₂ and molecular weight of 177.2 g/mol, it is commercially available at ≥95% purity from specialty chemical suppliers.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 61338-77-0
Cat. No. B3354913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3H-pyrrolizine-2-carboxylate
CAS61338-77-0
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC=CN2C1
InChIInChI=1S/C10H11NO2/c1-2-13-10(12)8-6-9-4-3-5-11(9)7-8/h3-6H,2,7H2,1H3
InChIKeyRNYHVLPMFBPYAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3H-pyrrolizine-2-carboxylate (CAS 61338-77-0): Procurement-Ready Pyrrolizine Scaffold for Medicinal Chemistry and SAR Exploration


Ethyl 3H-pyrrolizine-2-carboxylate (CAS 61338-77-0) is a bicyclic heterocyclic building block belonging to the 3H-pyrrolizine family, characterized by a fused pyrrole-pyrrolidine core bearing an ethyl ester at the 2-position. With a molecular formula of C₁₀H₁₁NO₂ and molecular weight of 177.2 g/mol, it is commercially available at ≥95% purity from specialty chemical suppliers . The 3H-pyrrolizine scaffold is recognized in medicinal chemistry as a privileged structure for developing anticancer, anti-inflammatory, and antimicrobial agents [1]. The ethyl ester functionality provides a versatile synthetic handle for hydrolysis to the carboxylic acid or transformation into amides, enabling systematic structure–activity relationship (SAR) studies [2].

Why Methyl Ester or Unsubstituted Pyrrolizine Analogs Cannot Replace Ethyl 3H-pyrrolizine-2-carboxylate in SAR-Driven Research Programs


Although the pyrrolizine scaffold is shared across multiple commercially available building blocks, the specific combination of the 3H-pyrrolizine core with an ethyl ester at the 2-position confers distinct reactivity and demonstrated synthetic utility that cannot be replicated by the methyl ester analog (CAS 61338-78-1), the unsubstituted 3H-pyrrolizine (CAS 251-60-5), or the 1-carboxylate positional isomer series (e.g., ketorolac-related scaffolds). In the landmark study by El-Moghazy, Farrag, and Belal (2017), Ethyl 3H-pyrrolizine-2-carboxylate specifically served as the starting material (designated 'ethyl ester start 3') for the synthesis of compound 11—a pyrrolizine derivative that demonstrated antifungal activity against Candida albicans equipotent with clotrimazole [1]. The ethyl ester's balance of steric bulk and electrophilicity dictates both the kinetics of subsequent derivatization reactions and the physicochemical properties of downstream products. Substituting the methyl ester would alter hydrolysis rates, transesterification equilibrium, and the lipophilicity of final compounds by an estimated ΔlogP of approximately 0.5 units, while the unsubstituted scaffold lacks the carboxylate handle entirely, precluding key synthetic transformations [2].

Quantitative Differentiation Evidence for Ethyl 3H-pyrrolizine-2-carboxylate Versus Closest Analogs


Demonstrated Synthetic Utility: This Ethyl Ester Serves as a Validated Precursor to Antifungal Pyrrolizine Derivatives Equipotent to Clotrimazole

In the 2017 study by El-Moghazy, Farrag, and Belal, Ethyl 3H-pyrrolizine-2-carboxylate (designated as 'ethyl ester start 3') was explicitly used as the starting material for a facile reaction with formamide to yield compound 11 (ethyl 2-{[aminomethylene]amino}-1-cyano-6,7-dihydro-5H-pyrrolizine-3-carboxylate). Compound 11 exhibited in vitro antifungal activity against Candida albicans that was equipotent with clotrimazole, a standard clinical antifungal [1]. This establishes the ethyl ester as a productive entry point for generating bioactive pyrrolizine derivatives, a demonstration not reported for the corresponding methyl ester or unsubstituted analogs in the same publication. For procurement decisions, this provides direct, literature-supported confidence that the compound can be used to access biologically relevant chemical space.

Antifungal drug discovery Pyrrolizine derivatization Synthetic building block validation

Anticancer SAR Foundation: 3-Ethyl Ester Pyrrolizine Derivatives Exhibit MCF7 Antiproliferative Activity (IC₅₀ < 60 μM)

The El-Moghazy et al. (2017) study reported that ten compounds from the 3-ethyl ester substituted pyrrolizine series—synthesized using Ethyl 3H-pyrrolizine-2-carboxylate as the foundational building block—demonstrated antiproliferative activity against the MCF7 human breast cancer cell line with IC₅₀ values below 60 μM [1]. In contrast, more elaborated pyrrolizine-5-carboxamide derivatives from a separate study by Gouda et al. (2016) showed COX-1 IC₅₀ values of 2.45–5.69 μM and COX-2 IC₅₀ values of 0.85–3.44 μM, with selected compounds exceeding the anti-inflammatory activity of ibuprofen [2]. This cross-study comparison illustrates that the 2-carboxylate ethyl ester series provides a distinct SAR entry point from the 5-carboxamide series, with the 2-carboxylate scaffold offering a broader window for tuning anticancer vs. anti-inflammatory selectivity.

Anticancer drug discovery MCF7 breast cancer Pyrrolizine SAR

Physicochemical Differentiation: Ethyl Ester vs. Methyl Ester Impacts MW, Lipophilicity, and Reactivity

Ethyl 3H-pyrrolizine-2-carboxylate (MW 177.2 g/mol, C₁₀H₁₁NO₂) differs from its closest structural analog, Methyl 3H-pyrrolizine-2-carboxylate (CAS 61338-78-1, MW 163.17 g/mol, C₉H₉NO₂), by one methylene unit [1]. This structural increment translates to measurable differences in physicochemical properties: the ethyl ester exhibits an estimated logP approximately 0.5 units higher than the methyl ester (based on the Hansch π constant for a methylene group), which can influence membrane permeability, protein binding, and metabolic stability of downstream derivatives. Additionally, the ethyl ester undergoes base-catalyzed hydrolysis at a measurably slower rate than the methyl ester due to increased steric hindrance at the carbonyl carbon, providing greater synthetic control during selective deprotection steps. For procurement, this means that the ethyl ester offers a distinct reactivity window that cannot be replicated by the methyl analog in multi-step synthetic sequences.

Physicochemical properties Ester reactivity Drug-likeness optimization

Positional Isomer Differentiation: 2-Carboxylate Offers Distinct Reactivity from the 1-Carboxylate (Ketorolac-Type) Scaffold

The 2-carboxylate substitution in Ethyl 3H-pyrrolizine-2-carboxylate represents a fundamentally different electronic environment compared to the 1-carboxylate substitution found in ketorolac (a clinically used NSAID based on the pyrrolizine-1-carboxylic acid scaffold) and its synthetic intermediates such as 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid [1]. In the 1-carboxylate series (ketorolac family), the carboxylate is conjugated with the pyrrole nitrogen lone pair, altering the electron density at the 2- and 3-positions and directing electrophilic substitution to different ring positions. In the 2-carboxylate series, the ester is attached to an sp²-hybridized carbon of the pyrrole ring, providing a distinct reactivity profile for further functionalization, particularly at the 1-, 3-, and 5-positions. Recent patent literature (Gilead Sciences, US 12,161,625 B2) emphasizes the therapeutic relevance of substituted pyrrolizine compounds where the substitution pattern on the pyrrolizine core critically determines biological target engagement [2]. This positional isomer distinction means that researchers targeting specific SAR hypotheses cannot interchangeably use 1-carboxylate and 2-carboxylate pyrrolizine building blocks.

Positional isomer SAR Ketorolac analogs Pyrrolizine carboxylate reactivity

Compatibility with Modern Organocatalytic Synthesis: Ethyl Ester Pyrrolizines Are Accessible via One-Pot Piperidinium Acetate-Catalyzed Methods

Li et al. (2017) demonstrated that 5,6-disubstituted 3H-pyrrolizines bearing ethyl ester groups can be efficiently synthesized via a one-pot organocatalytic method using piperidinium acetate formed in situ [1]. This methodology explicitly includes ethyl ester-substituted pyrrolizines among the compatible substrates, alongside halogen (Cl, Br) and methoxy substituents. The electronic spectra of the resulting compounds, measured in dichloromethane, toluene, methanol, and DMSO, showed that the ethyl ester substituent produces distinct absorption and emission profiles compared to other substituents, confirmed by TD-DFT calculations [1]. This establishes that the ethyl ester is not merely a placeholder but actively modulates the photophysical properties of the pyrrolizine core. For procurement, this provides assurance that the compound is compatible with modern catalytic synthetic methods and can be incorporated into diversity-oriented synthesis workflows.

Organocatalysis One-pot synthesis Green chemistry

Pyrrolizine Scaffold COX Inhibition Potential: Class-Level Evidence for Anti-Inflammatory Drug Discovery

The pyrrolizine scaffold, to which Ethyl 3H-pyrrolizine-2-carboxylate belongs, has demonstrated significant COX-1 and COX-2 inhibitory activity across multiple independent studies. Gouda et al. (2016) reported that N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivatives exhibited IC₅₀ values of 2.45–5.69 μM for COX-1 and 0.85–3.44 μM for COX-2, with compounds 12, 13, 16, and 17 showing higher anti-inflammatory and analgesic activities compared to ibuprofen in the carrageenan-induced rat paw edema model [1]. Furthermore, compounds 16 and 19 displayed better gastric safety profiles than ibuprofen in acute ulcerogenicity studies [1]. Separately, Abbas et al. (2010) demonstrated that substituted pyrrolizine derivatives exhibited anti-inflammatory activity in the same rat paw edema model, with compound 7 achieving approximately 50% reduction in edema compared to ketorolac as the reference drug [2]. While these data are from pyrrolizine-5-carboxamide and fused pyrrolizine series rather than the 2-carboxylate series directly, they establish the pyrrolizine core as a validated pharmacophore for COX inhibition. Ethyl 3H-pyrrolizine-2-carboxylate provides an alternative substitution pattern for exploring COX/5-LOX dual inhibition with potentially differentiated selectivity profiles.

COX inhibition Anti-inflammatory Dual COX/5-LOX inhibitors

Validated Research and Procurement Applications for Ethyl 3H-pyrrolizine-2-carboxylate Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Antifungal Pyrrolizine Derivatives via the Farag–Belal Protocol

Ethyl 3H-pyrrolizine-2-carboxylate is the documented starting material for generating pyrrolizine derivatives with antifungal activity against Candida albicans equipotent to clotrimazole. The established protocol involves reaction with formamide to yield compound 11 (ethyl 2-{[aminomethylene]amino}-1-cyano-6,7-dihydro-5H-pyrrolizine-3-carboxylate), which demonstrated this equipotent activity in standardized in vitro antifungal assays [1]. This application is directly supported by the evidence in Section 3, Evidence Item 1, and is appropriate for laboratories engaged in antifungal drug discovery seeking a literature-validated synthetic entry point.

Cancer Research: Breast Cancer (MCF7) Antiproliferative SAR Programs

The 3-ethyl ester substituted pyrrolizine series, built upon the Ethyl 3H-pyrrolizine-2-carboxylate scaffold, has been shown to produce compounds with MCF7 antiproliferative activity (IC₅₀ < 60 μM) across ten derivatives in a single study [1]. This positions the compound as a productive starting material for medicinal chemistry programs targeting breast cancer. The distinct 2-carboxylate substitution pattern differentiates this series from the 5-carboxamide pyrrolizines (which primarily target COX enzymes), offering an orthogonal SAR exploration path as detailed in Section 3, Evidence Item 2.

Anti-Inflammatory Drug Discovery: COX/5-LOX Dual Inhibitor Development Using a 2-Carboxylate Scaffold

Although the COX inhibition data in Section 3, Evidence Item 6 derives from pyrrolizine-5-carboxamide and fused pyrrolizine series, the broader pyrrolizine pharmacophore has been validated as a scaffold for dual COX/5-LOX inhibition with demonstrated superiority over ibuprofen in both efficacy and gastric safety [2]. Ethyl 3H-pyrrolizine-2-carboxylate provides the 2-carboxylate substitution pattern, which remains underexplored for COX inhibition and may yield differentiated selectivity profiles compared to the extensively studied 5-carboxamide and 1-carboxylate (ketorolac-type) series. This represents a high-value opportunity for novel IP generation in the anti-inflammatory space, supported by the positional isomer differentiation evidence in Section 3, Evidence Item 4 [3].

Diversity-Oriented Synthesis and Photophysical Probe Development

The compatibility of ethyl ester-substituted 3H-pyrrolizines with organocatalytic one-pot synthesis, as demonstrated by Li et al. (2017) [4], establishes this compound as suitable for diversity-oriented synthesis (DOS) workflows. The distinct absorption and emission properties of ethyl ester-substituted pyrrolizines, characterized across four solvents and validated by TD-DFT calculations, further support applications in fluorescent probe development. This application is directly supported by the evidence in Section 3, Evidence Item 5, and is relevant for laboratories building pyrrolizine-based compound libraries or developing spectroscopic tools.

Quote Request

Request a Quote for Ethyl 3H-pyrrolizine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.